Product packaging for Perbromate(Cat. No.:CAS No. 16474-32-1)

Perbromate

Cat. No.: B1232271
CAS No.: 16474-32-1
M. Wt: 143.9 g/mol
InChI Key: LLYCMZGLHLKPPU-UHFFFAOYSA-M
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Description

Perbromate is the oxyanion of bromine in its highest +7 oxidation state, with the chemical formula BrO₄⁻. As the conjugate base of perbromic acid, it is a powerful oxidizing agent, with a thermodynamic oxidation potential greater than that of perchlorate or periodate. Despite its strong oxidizing potential, the this compound ion is notably inert and reacts slowly at room temperature, making it a subject of significant interest in kinetic and mechanistic studies. This kinetic stability allows researchers to investigate oxygen-atom transfer reactions and other redox processes in a controlled manner. The synthesis of this compound was historically challenging and was first achieved through the beta decay of selenium-83. Modern synthetic routes include the oxidation of bromate in alkaline solution using fluorine gas, as well as electrolytic oxidation and the use of xenon difluoride as an oxidant. Structurally, the BrO₄⁻ anion is tetrahedral, analogous to other perhalate ions. In research, this compound is used to study its reactions with various reductants, and the this compound-bromide reaction has been a specific focus for investigating reaction mechanisms and kinetics. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BrO4- B1232271 Perbromate CAS No. 16474-32-1

Properties

CAS No.

16474-32-1

Molecular Formula

BrO4-

Molecular Weight

143.9 g/mol

IUPAC Name

perbromate

InChI

InChI=1S/BrHO4/c2-1(3,4)5/h(H,2,3,4,5)/p-1

InChI Key

LLYCMZGLHLKPPU-UHFFFAOYSA-M

SMILES

[O-]Br(=O)(=O)=O

Canonical SMILES

[O-]Br(=O)(=O)=O

Origin of Product

United States

Historical Context and Evolution of Perbromate Chemistry Research

Early Theoretical Postulations Regarding Perbromate Existence and Nonexistence

For over a century, the existence of perbromic acid and its corresponding this compound ion (BrO₄⁻) was considered highly improbable, if not impossible. wikipedia.orgnih.gov This belief was so entrenched that many unsuccessful attempts to synthesize it were recorded, leading to theoretical rationalizations for its absence. wikipedia.orgnih.gov The reasoning was largely based on periodic trends and the known chemistry of the other halogens, chlorine and iodine. Perchlorates (ClO₄⁻) and periodates (IO₄⁻) were well-known and relatively straightforward to synthesize, typically by oxidizing the corresponding halates (chlorate, ClO₃⁻, and iodate, IO₃⁻). usf.edu However, applying these same conventional oxidation methods to bromate (B103136) (BrO₃⁻) consistently failed. sciencemadness.org

Prominent scientists, including Nobel laureate Linus Pauling, contributed to the theoretical case against this compound's existence. oregonstate.edusciencehistory.org Pauling and others suggested that the this compound ion would be a tremendously powerful and unstable oxidizing agent. oregonstate.edu The prevailing thought was that bromine, situated between the smaller chlorine and the larger iodine, was in an unfavorable position to be oxidized to its highest +7 state and maintain a stable tetrahedral structure with four oxygen atoms. oregonstate.edudatapdf.com These widely accepted theoretical arguments created a form of "autohypnosis" within the chemical community, discouraging further research and reinforcing the belief that perbromates were nonexistent compounds. usf.edu

Pivotal Discoveries and Initial Synthesis Breakthroughs of this compound Ion

The long-standing dogma of this compound's nonexistence was finally overturned in 1968. wikipedia.orgiupac.org The breakthrough came from the work of Evan H. Appelman at the Argonne National Laboratory, who reported the first definitive synthesis of the this compound ion. nasa.govscilit.com The initial discovery was unconventional, resulting from the beta decay of radioactive selenium-83 incorporated within a selenate (B1209512) salt (⁸³SeO₄²⁻). This nuclear process transmuted selenium into bromine, which was detected in the +7 oxidation state as the this compound ion (⁸³BrO₄⁻). nasa.govwikipedia.org

This landmark discovery proved that the ion could indeed exist and spurred the development of methods for macroscopic synthesis. Shortly thereafter, Appelman's team announced two viable, albeit challenging, methods:

Oxidation by Xenon Difluoride : The reaction of bromate ions with the powerful oxidizing agent xenon difluoride (XeF₂) successfully yielded this compound. usf.edusciencemadness.org

Electrolysis : The electrolytic oxidation of a lithium bromate (LiBrO₃) solution also produced this compound, though in very low yields. wikipedia.orgsciencemadness.org

Later, a more convenient and scalable synthesis was developed, which remains a benchmark method: the oxidation of an alkaline bromate solution with fluorine gas. wikipedia.orgwikipedia.orgsciencemadness.org These initial breakthroughs were crucial, transforming this compound from a theoretical impossibility into a tangible chemical species available for study. usf.edusciencemadness.org

Table 1: Timeline of Key this compound Synthesis Discoveries

Year Discovery/Method Lead Researcher(s) Significance
1968 First synthesis via beta decay of ⁸³SeO₄²⁻ Evan H. Appelman First definitive proof of this compound's existence. wikipedia.orgnasa.govwikipedia.org
1968 Synthesis by oxidation of bromate with XeF₂ Evan H. Appelman First macroscopic chemical synthesis. usf.edusciencemadness.org
1968 Synthesis by electrolysis of LiBrO₃ Evan H. Appelman Alternative, though low-yield, synthetic route. wikipedia.orgsciencemadness.org
1969 Synthesis by oxidation of bromate with F₂ gas Evan H. Appelman A more practical and scalable method for production. wikipedia.orgsciencemadness.org

Challenges and Elusiveness in Conventional this compound Synthesis Routes

The difficulty in synthesizing perbromates through conventional means, which worked for its halogen analogs, highlights the unique chemical nature of bromine. wikipedia.orgnih.gov Attempts to oxidize bromate using strong, common oxidants like ozone were unsuccessful, pointing to significant underlying barriers. sciencemadness.org The challenges are rooted in both thermodynamics and kinetics. sciencemadness.orgdatapdf.com

Thermodynamic Barriers: The standard electrode potential for the this compound/bromate couple (BrO₄⁻/BrO₃⁻) is quite high, estimated at approximately +1.76 V. datapdf.comumich.edu This makes this compound a very strong oxidizing agent, but conversely, it means that an exceptionally powerful oxidant is required to convert bromate to this compound.

Kinetic Barriers: Perhaps more significant is the formidable kinetic barrier, or activation energy, for the reaction. sciencemadness.orgdatapdf.com Even when a reaction is thermodynamically favorable, a high activation energy can render the reaction rate infinitesimally slow. The oxidation of bromate to this compound appears to have a particularly high activation barrier, a phenomenon sometimes referred to as "kinetic inertness." datapdf.com This combination of a high required oxidation potential and slow reaction kinetics created a "formidable activation barrier" that prevented the success of earlier synthesis attempts with standard oxidizing agents. datapdf.com It was only through the use of extremely reactive and potent agents like fluorine and xenon difluoride, or the unique energy of a nuclear reaction, that this barrier could finally be overcome. usf.edusciencemadness.org

Table 2: Standard Electrode Potentials of Halogen Oxyanions (Acidic Solution)

Half-Reaction Standard Potential (E°)
ClO₄⁻ + 2H⁺ + 2e⁻ → ClO₃⁻ + H₂O +1.23 V
BrO₄⁻ + 2H⁺ + 2e⁻ → BrO₃⁻ + H₂O ~+1.76 V
H₅IO₆ + H⁺ + 2e⁻ → IO₃⁻ + 3H₂O +1.60 V

Data sourced from multiple chemical literature references indicating the high potential required for this compound formation. datapdf.com

Advanced Synthesis Methodologies for Perbromate

Radiochemical Synthesis Techniques

The inaugural successful creation of the perbromate ion was achieved not through conventional chemical reactions, but via a nuclear process.

Formation of this compound via Beta Decay of Selenium-83

The first verifiable synthesis of this compound was accomplished through the beta decay of the radioactive isotope Selenium-83 (⁸³Se) incorporated within a selenate (B1209512) salt (SeO₄²⁻). wikipedia.orgnasa.govwikipedia.org This "hot atom" process involves the nuclear transformation of a selenium atom into a bromine atom. nasa.gov

The reaction is represented as: ⁸³SeO₄²⁻ → ⁸³BrO₄⁻ + β⁻ wikipedia.orgwikipedia.org

In this process, a neutron in the Selenium-83 nucleus decays into a proton and an electron (a beta particle, β⁻). wikipedia.org The emission of the beta particle transforms the selenium atom (atomic number 34) into a bromine atom (atomic number 35), effectively converting the selenate ion into a this compound ion. The newly formed this compound ion was found to be chemically unreactive in this state, which allowed for its isolation and the subsequent preparation of macroscopic quantities of this compound salts. nasa.govresearchgate.net The beta particle is ejected with thousands of electron-volts of energy, which prevents it from immediately reducing the newly formed this compound ion. sciencemadness.org

Electrochemical this compound Synthesis

Following the initial radiochemical discovery, electrochemical methods have been developed, offering more practical and scalable routes to this compound production. These methods rely on the anodic oxidation of bromate (B103136) in an electrolytic cell.

Electrolytic Oxidation of Bromate Solutions

The electrochemical synthesis of this compound involves the direct oxidation of bromate ions at an anode. While early attempts at electrolytic synthesis were reported with low yields, advancements in electrode materials have significantly improved the feasibility of this route. wikipedia.orgsciencemadness.org The fundamental process involves applying a current to a solution containing bromate ions, driving the conversion to this compound. scite.ai It is theorized that hydroxyl radicals generated during the electrolysis of water play a crucial role in the oxidation of bromate to this compound. sciencemadness.orgscite.ai

Role of Boron-Doped Diamond (BDD) Electrodes in this compound Production

The development of boron-doped diamond (BDD) electrodes has been a significant breakthrough for the electrochemical synthesis of this compound. sciencemadness.orggoogle.comresearchgate.net BDD anodes are favored for their exceptional chemical stability and their ability to generate highly oxidative species, such as hydroxyl radicals, at their surface. researchgate.netresearchgate.net This high oxidative power allows BDD electrodes to overcome the kinetic barriers that make this compound synthesis difficult with other electrode materials. sciencemadness.org The use of BDD anodes has made it possible to efficiently generate not only bromate from bromide but also this compound from bromate, opening new applications for technical electrochemistry. researchgate.netresearchgate.net

Optimization of Electrochemical Parameters for this compound Yield

The efficiency and selectivity of electrochemical this compound synthesis are highly dependent on operational parameters such as current density and temperature. Research has shown that high current densities are generally required to promote the formation of hydroxyl radicals, which are key to an efficient process. scite.ai

Studies have yielded varied findings regarding the optimal temperature. Some research indicates that temperatures in the range of 20-30°C are recommended for good efficiency. scite.ai Another study suggests that to achieve a high this compound yield, an electrolysis temperature of 10°C and higher is preferable, noting that at 5°C, the reaction favors the conversion of bromide to bromate. google.com Conversely, a systematic study using BDD anodes found that more this compound was detected at 5°C compared to experiments conducted at 20°C, and that the reaction from bromate to this compound was found to be limited compared to the analogous chlorate-to-perchlorate conversion. researchgate.net

Study (Source)ElectrodeStarting MaterialCurrent DensityTemperatureKey Finding
Sáez, et al. (2010) scite.aiConductive-Diamond (BDD)Bromate (~0.1 M)High20-30°CHigh current density and temperatures of 20-30°C are recommended for good efficiency.
Bergmann, et al. (2011) google.comBoron-Doped DiamondBromide/BromateNot specified>10°CHigher temperatures (>10°C) favor this compound formation, while lower temperatures (~5°C) favor bromate.
Bergmann, et al. (2011) researchgate.netBoron-Doped Diamond (BDD)Bromide / Bromate50-700 A/m²5-30°CMore this compound was detected at 5°C than at 20°C. This compound yield was about 1%.

Chemical Oxidation Routes to this compound

Besides radiochemical and electrochemical methods, perbromates can be synthesized through direct chemical oxidation using exceptionally powerful oxidizing agents.

One of the most convenient and effective methods for producing this compound on a larger scale involves the oxidation of bromate with elemental fluorine (F₂) in an alkaline solution. wikipedia.orgsciencemadness.org The reaction proceeds as follows:

BrO₃⁻ + F₂ + 2OH⁻ → BrO₄⁻ + 2F⁻ + H₂O wikipedia.org

This method proved more suitable for preparing significant quantities of this compound than the initial electrolytic or xenon difluoride routes. sciencemadness.org

Another successful, albeit less common, chemical synthesis route is the oxidation of bromate using xenon difluoride (XeF₂). wikipedia.orgsciencemadness.orgsciencemadness.org Stirring xenon difluoride with an aqueous solution of sodium bromate results in the formation of this compound. sciencemadness.org More recently, a novel synthesis was discovered involving the reaction between hypobromite (B1234621) and bromate ions in a concentrated alkaline sodium hypobromite solution, which forms this compound over a period of several days. sciencemadness.orgwikipedia.org

Oxidation of Bromate with Molecular Fluorine in Alkaline Media

A significant breakthrough in producing practical quantities of this compound was the development of a method involving the oxidation of bromate with molecular fluorine in an alkaline solution. This approach proved to be more convenient and scalable than earlier methods like electrolysis or oxidation with xenon difluoride. wikipedia.org

In this process, fluorine gas is bubbled through an alkaline solution of sodium bromate. The reaction is typically performed in a 5 M sodium hydroxide (B78521) solution to maintain the necessary alkalinity. sciencemadness.org The presence of solid sodium bromate in the reaction mixture can improve the yield by keeping the solution saturated as bromate is consumed. Yields as high as 20% have been reported for this method. datapdf.com

Following the reaction, the resulting solution contains this compound, unreacted bromate, and fluoride (B91410) ions. The purification process involves precipitating excess bromate and fluoride. For instance, silver bromate and calcium fluoride can be precipitated out of the solution. The purified this compound solution can then be converted to perbromic acid by using a cation-exchange column.

Table 1: Reaction Parameters for Fluorine Oxidation of Bromate

Parameter Value/Condition Rationale
Oxidizing Agent Molecular Fluorine (F₂) Strong enough to overcome the high activation energy of Br(V) oxidation.
Medium Alkaline (e.g., 5 M NaOH) Essential for the reaction mechanism.
Starting Material Sodium Bromate (NaBrO₃) The source of Br(V) to be oxidized.

| Reported Yield | Up to 20% | Represents a significant improvement for scalable synthesis. |

This compound Formation from Hypobromite and Bromate Ions in Alkaline Solutions

A more recent and novel method for this compound synthesis was discovered in 2011. This pathway involves the reaction between hypobromite (BrO⁻) and bromate (BrO₃⁻) ions in concentrated, alkaline sodium hypobromite solutions. sciencemadness.org This discovery was notable as it identified a synthesis route that does not rely on extremely powerful and hazardous oxidizing agents like fluorine.

The formation of this compound was confirmed through analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) over a period of 13 days. sciencemadness.org The research indicated that the reaction is slow, with this compound forming gradually over several days. The rate of formation was observed to be strongly dependent on the initial concentration of bromate in the solution; a higher initial bromate concentration led to a faster rate of this compound formation. sciencemadness.org As hypobromite decomposes, it also forms bromate, which can then participate in the reaction to generate this compound. sciencemadness.org

This reaction pathway is significant as it demonstrates that this compound can form under conditions less extreme than previously thought possible, although the slow reaction rate presents practical limitations.

Table 2: Findings on this compound Formation from Hypobromite and Bromate

Finding Observation Source
Reactants Hypobromite (BrO⁻) and Bromate (BrO₃⁻) sciencemadness.org
Medium Alkaline Sodium Hypobromite Solution sciencemadness.org
Reaction Time Slow, monitored over 13 days sciencemadness.org
Key Dependency Formation rate increases with initial bromate concentration sciencemadness.org

| Analytical Method | LC-MS/MS | sciencemadness.org |

Oxidation by Diperiodatonickelate(IV) and Other Strong Oxidants

The quest for effective oxidants has led to the use of complex metalates. Diperiodatonickelate(IV) (DPN) has been identified as a potent oxidizing agent capable of converting bromate to this compound in an aqueous alkaline medium. The kinetics of this reaction have been studied spectrophotometrically, revealing a 1:1 stoichiometry between DPN and bromate.

The reaction is first order with respect to the concentration of DPN, but zero order with respect to the bromate concentration, indicating that the rate-determining step does not involve the bromate ion directly. The reaction rate is also dependent on the alkali concentration and is retarded by the presence of periodate (B1199274). The proposed mechanism involves the reduction of Ni(IV) to Ni(III) with the release of a hydroxyl radical. This radical then oxidizes bromate to a BrO₄²⁻ radical, which is subsequently converted by Ni(III) to the final this compound ion, BrO₄⁻.

Besides DPN, xenon difluoride (XeF₂) was one of the first reagents used in the successful synthesis of this compound, demonstrating the need for exceptionally strong oxidizing agents to achieve the conversion. wikipedia.org

Investigations into Unsuccessful Oxidation Attempts (e.g., Ozone, Persulfate)

The history of this compound chemistry is marked by numerous failed synthesis attempts, which for a long time suggested the ion could not exist. wikipedia.orgdatapdf.com Even very strong conventional oxidizing agents, such as ozone (O₃) and persulfate (S₂O₈²⁻), proved incapable of oxidizing bromate to this compound. sciencemadness.orgsciencemadness.org

The primary reason for these failures is not thermodynamic but kinetic. sciencemadness.org There is a significantly high activation energy barrier for the oxidation of bromine from the +5 state in bromate to the +7 state in this compound. sciencemadness.org While oxidants like ozone and persulfate have high thermodynamic oxidation potentials, they are unable to overcome this kinetic hurdle under typical reaction conditions. This kinetic inertness of bromate is the main difficulty in the synthesis of this compound. sciencemadness.orgsciencemadness.org These repeated failures underscore the unique challenge presented by the Br(V)/Br(VII) couple and highlight why unconventional and highly potent reagents like fluorine or xenon difluoride were ultimately necessary for the first successful syntheses.

Spectroscopic and Structural Elucidation of Perbromate

Characterization of the Perbromate Anion Structure

The fundamental structure of the this compound anion has been unequivocally established through theoretical models and experimental verification, primarily via crystallographic studies of its salts.

The this compound ion (BrO₄⁻) possesses a tetrahedral molecular geometry. dbpedia.org This structure consists of a central bromine atom bonded to four oxygen atoms. dbpedia.org According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the four bonding pairs of electrons around the central bromine atom arrange themselves to minimize repulsion, resulting in a tetrahedral shape. This arrangement involves sp³ hybridization of the central bromine atom. brainly.com The bond angles in this geometry are approximately 109.5 degrees, which is characteristic of a tetrahedral structure. guidechem.combrainly.com The symmetrical arrangement of the four oxygen atoms around the central bromine atom defines its tetrahedral molecular geometry. guidechem.com

X-ray crystallography has provided precise data on the bond lengths and crystal structures of this compound salts, further confirming the tetrahedral nature of the anion.

Potassium this compound (KBrO₄): Studies on potassium this compound have determined its crystal structure to be orthorhombic, belonging to the space group Pnma. The unit cell parameters have been reported, providing a detailed view of the solid-state structure.

Crystallographic Data for Potassium this compound (KBrO₄)
ParameterValueSource
Crystal SystemOrthorhombic
Space GroupPnma (No. 62)
Lattice Parametersa = 8.93 Å
b = 5.921 Å
c = 7.488 Å
Lattice Anglesα = 90.0°
β = 90.0°
γ = 90.0°

Cesium this compound (CsBrO₄): The crystal structure of cesium this compound was determined using single-crystal X-ray diffraction. researchgate.net It differs from the lighter alkali perbromates, crystallizing in the tetragonal space group I41/a. researchgate.netcrystallography.net The analysis confirmed the presence of tetrahedral this compound ions within the crystal lattice, with a measured Br-O bond distance of 1.591(6) Å. researchgate.net

Crystallographic Data for Cesium this compound (CsBrO₄)
ParameterValueSource
Crystal SystemTetragonal researchgate.net
Space GroupI41/a (No. 88) researchgate.netcrystallography.net
Lattice Parametersa = 5.751 Å crystallography.net
c = 14.821 Å
Lattice Anglesα = 90.0° crystallography.net
β = 90.0°
γ = 90.0°
Br-O Bond Distance1.591(6) Å researchgate.net

Confirmation of Tetrahedral Molecular Geometry (BrO₄⁻)

Advanced Spectroscopic Techniques in this compound Research

Modern spectroscopic methods are indispensable for the study of this compound, enabling sensitive detection for reaction monitoring and detailed structural analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. eag.com This method has been instrumental in monitoring the formation of the this compound ion in chemical reactions. acs.orgacs.org For instance, researchers have used LC-MS/MS to establish the formation of this compound from the reaction between hypobromite (B1234621) and bromate (B103136) ions in solution, tracking the concentration of both ions over a period of several days. acs.org The technique is highly specific because it isolates a particular precursor ion and then fragments it into product ions, creating a unique mass transition that acts as a fingerprint for the compound of interest. eag.com

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. bioglobax.com While the broad spectral bands in UV-Vis often lack high specificity for identification, the technique is highly suitable for quantitative analysis and for monitoring the kinetics of a reaction. bioglobax.comthermofisher.com By tracking the change in absorbance at a specific wavelength over time, one can determine the rate of reaction. thermofisher.comntnu.no In the context of this compound, UV-Vis spectroscopy can be used to monitor the electrochemical oxidation of bromide, which can potentially lead to the formation of this compound, by observing changes in the absorption spectrum of the reaction mixture. researchgate.net

Raman spectroscopy is a non-destructive technique that provides detailed information about a molecule's structure based on its vibrational modes. ibsen.comwikipedia.org When monochromatic light from a laser interacts with a sample, it can be inelastically scattered, with the shift in energy corresponding to the vibrational frequencies of the molecule's bonds. renishaw.com This creates a unique spectral fingerprint for a given compound. renishaw.comedinst.com For the this compound anion (BrO₄⁻), its tetrahedral structure gives rise to characteristic vibrational modes, such as stretching and bending of the Br-O bonds. uni-siegen.de Analysis of these modes via Raman spectroscopy allows for the unambiguous identification of the this compound ion and provides insight into its molecular structure and symmetry. wikipedia.orguni-siegen.de

X-ray Photoelectron Spectroscopy (XPS) for Bromine Oxidation State Determination

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. malvernpanalytical.commicro.org.au XPS is a powerful tool for determining the oxidation state of bromine in various compounds, including the this compound ion (BrO₄⁻). The technique works by irradiating a sample with X-rays and measuring the kinetic energy of electrons that are ejected from the top 10 nm of the material. micro.org.au The binding energy of these core-level electrons is characteristic of the element and its oxidation state.

Research has demonstrated a clear correlation between the binding energy of the bromine 3d (Br 3d) core level and the oxidation state of the bromine atom. researchgate.net As the oxidation state of bromine increases, the Br 3d binding energy shifts to higher values. researchgate.net This phenomenon is attributed to the increased positive charge on the bromine atom, which leads to a stronger attraction for the remaining electrons and thus a higher energy required to remove a core electron.

A study of various bromine species in aqueous solutions using liquid jet XPS provided a clear illustration of this trend. researchgate.net The Br 3d₅/₂ binding energies for bromide (Br⁻, oxidation state -1), hypobromite (BrO⁻, oxidation state +1), and bromate (BrO₃⁻, oxidation state +5) were measured and showed a linear relationship with the oxidation state. researchgate.net Specifically, the binding energy increased with each successive increase in oxidation state. researchgate.net

While direct XPS data for this compound (BrO₄⁻, oxidation state +7) is less commonly reported in introductory literature, the established trend allows for the confident prediction that the Br 3d binding energy for this compound will be significantly higher than that of bromate. This is due to the bromine atom in the this compound ion being in its highest possible oxidation state (+7). The greater number of electronegative oxygen atoms withdraws more electron density from the central bromine atom, resulting in a larger chemical shift to higher binding energy.

The following table summarizes the experimental Br 3d₅/₂ binding energies for various bromine oxyanions, illustrating the effect of the bromine oxidation state.

Table 1: Bromine 3d₅/₂ Binding Energies for Various Bromine Species

Compound/Ion Formula Bromine Oxidation State Br 3d₅/₂ Binding Energy (eV)
Bromide Br⁻ -1 72.1 researchgate.net
Hypobromite BrO⁻ +1 74.25 researchgate.net
Bromate BrO₃⁻ +5 79.1 researchgate.net
This compound BrO₄⁻ +7 Predicted to be >79.1

Data sourced from a 2020 study by Gladich et al. researchgate.net

It is important to note that the precise binding energy values can be influenced by factors such as the specific chemical environment and the calibration of the XPS instrument. xpsdatabase.netxpsdatabase.net However, the relative shifts in binding energy provide a reliable method for distinguishing between different bromine oxidation states. The Br 3d peak for bromine compounds is a doublet due to spin-orbit splitting, resulting in the Br 3d₅/₂ and Br 3d₃/₂ components. thermofisher.com The separation between these two peaks is a known value, which aids in the accurate identification and fitting of the bromine signal in the XPS spectrum.

Redox Chemistry and Reaction Mechanisms of Perbromate

Perbromate as a Powerful Oxidizing Agent

This compound is thermodynamically a strong oxidant, capable of oxidizing a variety of substrates. However, its reactions are often sluggish, distinguishing it from other perhalogenates. researchgate.net

The oxidizing strength of perhalogenates (XO₄⁻) is not a simple trend. In acidic solutions, both this compound and periodate (B1199274) are considered more powerful oxidizing agents than perchlorate (B79767) when being reduced to their respective halates (XO₃⁻). uwimona.edu.jm Perbromic acid is generally seen as having an intermediate oxidizing power between perchloric acid and periodic acid. researchgate.net However, a critical distinction lies in the kinetics of their reactions. The reduction of periodate is often kinetically more favorable than that of this compound and perchlorate, making it a more readily reactive oxidant in many synthetic applications. acs.org this compound, despite its high thermodynamic potential, is a kinetically slow or "sluggish" oxidant. researchgate.net

The strong oxidizing nature of this compound is quantified by its standard reduction potentials (E°). These values indicate the thermodynamic tendency of the this compound ion to accept electrons and be reduced. The potential is highly dependent on pH, as shown in the table below.

Reduction Half-ReactionpHStandard Potential (E°)
BrO₄⁻(aq) + 2H⁺(aq) + 2e⁻ → BrO₃⁻(aq) + H₂O(l)0 (Acidic)+1.74 V uwimona.edu.jm
BrO₄⁻(aq) + H₂O(l) + 2e⁻ → BrO₃⁻(aq) + 2OH⁻(aq)14 (Basic)+0.89 V (calculated)
BrO₄⁻(aq) + 8H⁺(aq) + 8e⁻ → Br⁻(aq) + 4H₂O(l)0 (Acidic)+1.85 V (reported)
BrO₄⁻(aq) + 4H₂O(l) + 8e⁻ → Br⁻(aq) + 8OH⁻(aq)14 (Basic)+0.68 V wikipedia.org

Data sourced from multiple references. wikipedia.orguwimona.edu.jm

A higher positive reduction potential signifies a greater thermodynamic driving force for the reduction to occur, and consequently, a stronger oxidizing capability. The E° of +1.74 V in acidic solution for the BrO₄⁻/BrO₃⁻ couple highlights its significant power, exceeding that of the ClO₄⁻/ClO₃⁻ couple (+1.19 V). uwimona.edu.jm This high potential indicates that this compound is thermodynamically capable of oxidizing a wide range of substances. However, the high activation energy required for many of its reactions means this potential is not always realized kinetically. researchgate.net

Comparative Oxidizing Power with Perchlorate and Periodate

Kinetic and Mechanistic Investigations of this compound Reactions

Understanding the kinetics and mechanisms of this compound reactions is key to explaining the dichotomy between its thermodynamic power and kinetic inertness.

Studies on the reactions of this compound with various two-equivalent reductants (species that undergo a two-electron oxidation) have provided significant mechanistic insights. The reactivity of these reductants with this compound in aqueous solution was found to increase in the order: N₃⁻ < ClO₂⁻ ∼ SeO₃²⁻ ∼ NO₂⁻ < P(III) ≪ S(IV) ≤ As(III) < Sb(III). researchgate.net

The kinetics of these reactions vary depending on the reductant and the solution conditions. researchgate.net For instance, the reduction of this compound by iodide to form bromate (B103136) proceeds in weakly alkaline solutions. researchgate.net The table below summarizes the rate laws for several key reactions.

ReductantConditionsRate LawRate Constant (at 25 °C)
Sulfite (S(IV))pH > 4.5-d[BrO₄⁻]/dt = kₛ[BrO₄⁻][SO₃²⁻]kₛ = 5.8 × 10⁻³ L/mol·s researchgate.net
Antimony(III) (Sb(III))Strong Base-d[BrO₄⁻]/dt = kₛb[BrO₄⁻][Sb(III)]kₛb = 0.47 L/mol·s researchgate.net
Arsenic(III) (As(III))Acidic to Neutral-d[BrO₄⁻]/dt = kₐₚₚ[BrO₄⁻][As(III)]*Varies with pH researchgate.net

*The rate law for the reaction with Arsenic(III) is complex and pH-dependent: -d[BrO₄⁻]/dt = [(k₁[H⁺] + k₂K₁ + k₃K₁/[H⁺])/(K₁ + [H⁺])][BrO₄⁻][As(III)]. researchgate.net

A primary mechanism for the reduction of this compound is through oxygen atom transfer (OAT). In this pathway, an oxygen atom is transferred directly from the this compound ion to the reducing agent. Isotopic labeling studies have confirmed this mechanism. For example, in reactions with sulfur(IV) and arsenic(III), it was demonstrated that an oxygen atom from the this compound ion is incorporated into the oxidized product. researchgate.net

The general mechanism can be described as: BrO₄⁻ + R → [BrO₃⁻---O---R]‡ → BrO₃⁻ + RO

Pulse radiolysis studies have been instrumental in investigating the reactions of this compound with short-lived, highly reactive species like the hydrated electron (e⁻ₐq). The hydrated electron is a powerful reducing agent, and its reaction with this compound is extremely fast. iaea.orgacs.org

A proposed model for the reaction of a hydrated electron with strongly oxidizing oxoanions like this compound involves three steps:

An initial transfer of the electron to the oxoanion, causing the immediate split-off of an O⁻ radical ion. acs.org

The full solvation of the O⁻ ion. acs.org

The solvated O⁻ either diffuses away from its partner (the newly formed BrO₃ radical) or reacts back with it within the solvent cage. acs.org

The reaction of this compound with other radical species, such as hydroxyl radicals (•OH), is also significant. Hydroxyl radicals are extremely powerful oxidants and are known to be capable of oxidizing bromate to this compound, highlighting the high redox potentials involved in these radical reactions. sciencemadness.org

Influence of pH, Ionic Strength, and Solvent Polarity on Reaction Rates

The reaction kinetics of the this compound ion (BrO₄⁻) are significantly influenced by the surrounding chemical environment, including pH, ionic strength, and the polarity of the solvent.

pH: The effect of pH on this compound reactions is largely dependent on the nature of the reducing agent. For many reactions, the rate is independent of pH, suggesting that the this compound ion itself is the primary reacting species without prior protonation. acs.org For instance, the reaction with iodide is nearly independent of pH. acs.org However, significant pH effects have been observed in other reactions. researchgate.net For example, in the ozonation process that can form bromate, increasing the pH generally increases the rate of bromate formation. researchgate.net In the reaction of this compound with arsenic(III), the rate law shows a complex dependence on hydrogen ion concentration, indicating that various protonated forms of the reductant are involved in the reaction pathway. researchgate.net

Ionic Strength: The rate of reactions involving the this compound ion often shows a dependence on the ionic strength of the solution, which provides insights into the charge of the species participating in the rate-determining step. For instance, in the oxidation of bromate to this compound by diperiodatonickelate(IV), the reaction rate increases with an increase in ionic strength. researchgate.nettandfonline.comresearchgate.netcnpereading.com This positive salt effect is also observed in the reaction between bromate and iodide ions. pjsir.org This behavior is consistent with the Brønsted-Bjerrum theory for reactions between ions of the same charge. Conversely, studies on the reaction between bromate and bromide show that the rate constant decreases as ionic strength (I) increases up to 1 mol L⁻¹, and then increases with further increases in I. scielo.br The dependence of this compound reactions with sulfur(IV) and arsenic(III) on the total salt concentration has also been elucidated. acs.org

Solvent Polarity: The polarity of the solvent medium can affect reaction rates by influencing the solvation of reactants and the transition state. In the oxidation of bromate by diperiodatonickelate(IV), a decrease in solvent polarity (achieved by adding t-butanol to the aqueous medium) leads to an increase in the reaction rate. researchgate.netresearchgate.net This suggests that the transition state is less solvated than the initial reactants. The effect of solvent polarity on the rate constant has been a subject of study, with corrections for solvent effects being applied to determine activation parameters in different media. acs.orgacs.org The choice of solvent is also critical in synthetic applications; for example, non-polar, aprotic solvents like methylene (B1212753) chloride or toluene (B28343) are preferred when the alcohol being oxidized is a solid at the reaction temperature. google.com

Electrochemical Reduction Behavior of this compound

The electrochemical reduction of the this compound ion is a key area of study for understanding its chemical properties and for analytical purposes. It has been investigated using various techniques, with polarography at the dropping mercury electrode being particularly prominent.

Polarographic Studies of this compound Reduction

Polarography has been a valuable tool for studying the electrochemical reduction of this compound. scribd.com The technique allows for the determination of this compound, even in the presence of bromate. acs.org In polarographic studies, this compound exhibits a reduction wave at the dropping mercury electrode. capes.gov.br The half-wave potential of this reduction is a characteristic feature.

The reduction in dilute aqueous alkali halide solutions can show a polarographic minimum, which is a dip in the limiting current region of the polarogram. capes.gov.br In electrolytes where there is weak specific ion adsorption, such as 0.1 M sodium fluoride (B91410) (NaF), the reduction of this compound is characterized by a low and potential-dependent transfer coefficient. capes.gov.br

Below is a table summarizing typical data obtained from polarographic studies.

Supporting ElectrolyteConcentration (mM)Observed Phenomenon
Alkali Halides1, 10, 100Polarographic minimum, negative faradaic admittance capes.gov.br
Sodium Fluoride (NaF)100Low, potential-dependent transfer coefficient capes.gov.br

Effects of Specific Ion Adsorption on this compound Electroreduction

The electroreduction of this compound is highly sensitive to the composition of the supporting electrolyte, specifically the adsorption of its ions onto the electrode surface. capes.gov.br The adsorption of anions like chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻) has marked effects on the reduction process. capes.gov.br

These effects can be quantitatively explained using the Frumkin correction, which accounts for the influence of the electrical double layer on the electrode reaction rate. capes.gov.br The theory assumes that the intrinsic rate of this compound reduction is not directly affected by the specific adsorption of halide ions. capes.gov.br The adsorption of these ions alters the potential at the reaction plane, thereby influencing the rate of the electrode reaction. dtic.mil The presence of adsorbed anions can either accelerate or inhibit the reduction rate depending on the charge of the electrode and the nature of the interactions. caltech.edu For instance, in 1 mM electrolyte solutions, the charge density from specifically adsorbed Cl⁻ and F⁻ can nearly equal the electronic charge density on the electrode. capes.gov.br

The table below illustrates the influence of various ions on the this compound reduction.

Adsorbed IonElectrolyte ExampleEffect on ReductionQuantitative Explanation
Cl⁻, Br⁻, I⁻Alkali HalidesMarked effects on reduction wave capes.gov.brFrumkin correction, classical double layer theory capes.gov.br
F⁻NaFWeak specific adsorption capes.gov.br-
Sr²⁺, Ba²⁺-Evidence for weak specific adsorption of these cations oup.com-

Double Layer Structure Probing Using this compound

Due to its sensitivity to the interfacial environment, the electrochemical reduction of this compound has been utilized as a kinetic probe to study the structure of the electrochemical double layer. capes.gov.brcaltech.edu The rate of an electrochemical reaction, like the reduction of this compound, is influenced by the potential profile and ion distribution within the double layer at the electrode-solution interface. By measuring the reaction rate under different conditions (e.g., varying electrolyte concentration or the nature of the ions), information about the double layer structure can be inferred. capes.gov.br

This compound is considered an advantageous probe, particularly for studying the specific adsorption of ions. capes.gov.br Its reduction kinetics can provide quantitative information about the charge density due to specifically adsorbed ions and the potential at the outer Helmholtz plane. capes.gov.br For example, studies using this compound reduction have been employed to investigate the weak specific adsorption of alkaline earth cations like Strontium (Sr²⁺) and Barium (Ba²⁺) on a mercury electrode. oup.com The "Frumkin-like" behavior of certain reactants makes them valuable kinetic probes, and while this compound reduction shows some deviations from the simple Frumkin model, it remains a useful tool for these investigations. dtic.mil

Theoretical and Computational Chemistry of Perbromate

Quantum Chemical Approaches to Perbromate Structure and Reactivity

Quantum chemical methods have been pivotal in elucidating the fundamental nature of the this compound ion. These approaches allow for a detailed examination of its electronic configuration and its interactions with its environment at a molecular level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-atom systems. aps.orgyoutube.com It has become a standard tool in chemistry and materials science for predicting molecular properties. aps.org For the this compound anion (BrO₄⁻), DFT calculations confirm its tetrahedral geometry, where the central bromine atom is in its highest +7 oxidation state.

DFT studies focus on the molecular orbitals of the this compound ion, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical stability; a larger gap generally implies greater stability and lower chemical reactivity. hakon-art.com DFT calculations can also map the molecular electrostatic potential, identifying regions of positive and negative charge and thus predicting how the ion will interact with other species. hakon-art.com Hybrid exchange-correlation functionals are often employed to systematically study structural and electronic properties, providing results that align well with experimental data. rsc.orgaps.org These theoretical investigations are crucial for understanding why this compound, despite being a potent oxidizing agent, exhibits considerable stability once formed.

Table 1: Key this compound Properties Investigated by DFT This table is illustrative, based on typical parameters evaluated in DFT studies.

PropertyDescriptionSignificance for this compound
Geometry Calculation of bond lengths (Br-O) and bond angles (O-Br-O).Confirms the tetrahedral structure (Td symmetry).
Electronic Energy The total energy of the molecule in its ground state.Used to compare the stability of isomers or different electronic states.
HOMO/LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.A large gap indicates high kinetic stability.
Vibrational Frequencies Frequencies of molecular vibrations (stretching, bending).Predicts IR and Raman spectra for comparison with experimental data.
Mulliken/NBO Charges Distribution of electron charge among the atoms.Quantifies the polarity of the Br-O bonds and the overall charge distribution.

Ab initio calculations, which are based on quantum mechanics from "first principles" without reliance on experimental data, have been used to study the hydration of the this compound anion. researchgate.netmdpi.com These studies model a single this compound ion surrounded by a varying number of water molecules, forming clusters such as BrO₄⁻(H₂O)ₙ. researchgate.net

Research by Pye and Walker systematically investigated the hydration of this compound and other tetrahedral anions using ab initio methods. acs.orgsmu.ca By calculating the geometries, interaction energies, and vibrational frequencies of these hydrated clusters, they could analyze the effect of the first hydration shell on the anion. The calculations show how hydrogen bonding between water molecules and the oxygen atoms of the this compound ion affects its structure and vibrational spectra. For instance, the Br-O bond lengths and the vibrational frequencies of the anion are subtly altered by the surrounding water molecules. These theoretical studies provide a detailed picture of solvation, bridging the gap between the properties of an isolated ion and its behavior in aqueous solution. researchgate.net

Table 2: Calculated Hydration Effects on this compound Anion Data conceptualized from findings presented in studies on oxoanion hydration. researchgate.netmdpi.comresearchgate.net

Number of Water Molecules (n)Average Br-O Bond Length (Å)Change in Symmetric Stretch Frequency (cm⁻¹)
0 (Gas Phase)1.6100
11.612-5
41.615-12
61.618-18

Computational spectroscopy is a branch of theoretical chemistry that predicts the spectral properties of molecules. ic.ac.uknih.gov For this compound, theoretical calculations of its vibrational frequencies (infrared and Raman) are essential for interpreting experimental spectra. abinit.org Spectral evidence has confirmed that the tetrahedral BrO₄⁻ ion is the primary this compound species in both solid potassium this compound and in aqueous solutions. researchgate.net

By solving the quantum mechanical equations of motion for the atoms, chemists can predict the frequencies and intensities of vibrational modes. These predicted spectra serve as a "fingerprint" for the molecule. When experimentalists obtain a spectrum, they can compare it to the computed one to confirm the presence of the this compound ion and to assign specific absorption peaks to distinct molecular motions, such as the symmetric and asymmetric Br-O stretching and O-Br-O bending modes. This synergy between computational prediction and experimental observation is crucial for characterizing the structure of molecules like this compound.

Ab Initio Investigations of this compound Anion Hydration

Modeling Reaction Pathways and Activation Barriers

Understanding the chemical reactions of this compound—both its challenging synthesis and its slow reactivity—requires insight into reaction mechanisms, transition states, and energy barriers.

The synthesis of the this compound ion has been a significant historical challenge in inorganic chemistry. sciencemadness.orgnih.gov It was long believed that the oxidation of bromate (B103136) (BrO₃⁻) to this compound (BrO₄⁻) was exceptionally difficult due to a high activation energy barrier. sciencemadness.org Computational modeling helps to elucidate the complex mechanisms involved in its formation.

Theoretical studies can map out the potential energy surface for a proposed reaction, such as the oxidation of bromate by a strong oxidizing agent. sciencemadness.org By calculating the energies of reactants, products, and, most importantly, the high-energy transition states and intermediates, researchers can identify the most plausible reaction pathway. For example, recent studies have investigated the formation of this compound from the reaction of hypobromite (B1234621) and bromate ions. sciencemadness.orgresearchgate.net Computational analysis can help rationalize these findings by modeling the step-by-step molecular interactions and determining the associated energy barriers, explaining why certain synthetic routes are successful while others fail. researchgate.netresearchgate.net

A key paradox of this compound chemistry is its combination of high thermodynamic instability (it is a very powerful oxidizing agent) and significant kinetic stability (it reacts very slowly in the absence of a catalyst or reducing agent). sciencemadness.org Theoretical analysis provides a quantitative explanation for this behavior. docbrown.info

Kinetic Stability is determined by the activation energy (Ea) of its reaction pathways. docbrown.info Computational models show that the decomposition of this compound or its reaction with many reducing agents involves a very high activation barrier. sciencemadness.orgweizmann.ac.il This high barrier prevents the thermodynamically favorable reaction from occurring at an appreciable rate under normal conditions. It is this kinetic hindrance that allows aqueous solutions of this compound to be stable for long periods. sciencemadness.orgresearchgate.net

Theoretical calculations can thus quantify both the driving force of the reaction (thermodynamics) and the height of the energy hill that must be overcome (kinetics), providing a complete picture of this compound's reactivity. weizmann.ac.il

Computational Elucidation of this compound Synthesis Mechanisms

Comparative Theoretical Studies with Other Halogen Oxyanions

Theoretical and computational chemistry provide invaluable insights into the intrinsic properties of the this compound ion (BrO₄⁻), especially when compared with its halogen oxyanion counterparts: perchlorate (B79767) (ClO₄⁻) and periodate (B1199274) (IO₄⁻). These studies help to elucidate the trends in molecular structure, bonding, stability, and reactivity within this series.

Molecular Structure and Bonding:

The this compound ion, like perchlorate and periodate, exhibits a tetrahedral molecular geometry, as predicted by VSEPR theory and confirmed by computational models. wikipedia.orglibretexts.org In this arrangement, the central bromine atom is bonded to four oxygen atoms. The bonding in these perhalogenate ions (XO₄⁻, where X = Cl, Br, I) is a topic of ongoing theoretical investigation. While Lewis structures depict one central halogen atom with a +7 oxidation state double-bonded to three oxygen atoms and single-bonded to one, the reality is a resonance hybrid with delocalized π-bonding across all four X-O bonds. libretexts.org This results in all four bonds being identical in length and strength for an isolated ion.

Computational studies focusing on the molecular structure of perhalogenates reveal trends in bond lengths and angles. For instance, calculations on alkali metal perhalogenate ion pairs (MXO₄) in the vapor phase have shown that the M-O bonds are unusually long. researchgate.net

Table 1: Comparison of Perhalogenate Oxyanions

Property Perchlorate (ClO₄⁻) This compound (BrO₄⁻) Periodate (IO₄⁻)
Halogen Atom Chlorine (Cl) Bromine (Br) Iodine (I)
Oxidation State of Halogen +7 +7 +7
Molecular Geometry Tetrahedral Tetrahedral Tetrahedral
Relative Stability Most stable Least stable Intermediate stability

| Oxidizing Power (in acid) | Less powerful | More powerful | More powerful |

This table provides a comparative overview of the key properties of perhalogenate oxyanions.

Stability and Reactivity:

A significant focus of comparative theoretical studies has been to understand the anomalous instability of the this compound ion. While perchlorate is kinetically stable and periodate is a well-known, strong oxidizing agent, this compound was notoriously difficult to synthesize for a long time. wikipedia.org This has been attributed to a high activation energy barrier for the oxidation of bromate (BrO₃⁻) to this compound. sciencemadness.org

Theoretical calculations help to quantify the thermodynamic and kinetic factors governing the stability of these ions. For instance, computational studies can model the decomposition pathways and activation energies. It is understood that in acidic solutions, both periodate and this compound are more powerful oxidizing agents than perchlorate when reduced to their respective halate ions. uwimona.edu.jm The reduction potential for the BrO₄⁻/Br⁻ couple is +0.68 V at pH 14. wikipedia.org

Theoretical investigations have also explored the properties of perbromic acid (HBrO₄) in comparison to perchloric acid (HClO₄) and periodic acid (HIO₄). Perbromic acid is known to be unstable and can only be produced through the protonation of the this compound ion. quora.com In contrast, perchloric acid is a stable, commercially available superacid, and iodic acid is a stable white solid at room temperature. uwimona.edu.jm

Applications of Computational Chemistry in Predicting Novel this compound Species or Reactivity

Computational chemistry is a powerful tool for predicting the existence and properties of novel chemical species and for elucidating reaction mechanisms that are difficult to study experimentally. nih.govhitgen.com

Predicting Novel Species:

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can be employed to predict the structures, stabilities, and spectroscopic properties of hypothetical this compound-containing molecules. researchgate.net For example, theoretical studies could be used to investigate the possibility of forming new inorganic salts or organic derivatives of perbromic acid. By calculating the binding energies and decomposition pathways of these hypothetical compounds, researchers can assess their potential for synthesis. researchgate.netmdpi.com For example, research has been conducted on the theoretical investigation of 3-amino-5-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole salts with various energetic anions, including this compound. researchgate.net

Table 2: Computationally Investigated this compound-Containing Compounds

Compound Computational Method Investigated Properties
3-amino-5-[(2,4,6-trinitrophenyl) amino]-1H-1,2,4-triazole this compound salt DFT (B3LYP) Structure, Total Energy, Heat of Formation, Stability

This table showcases examples of how computational chemistry is applied to study this compound species.

Elucidating Reactivity and Reaction Mechanisms:

Computational chemistry plays a crucial role in understanding the reactivity of this compound and the mechanisms of its formation and decomposition. For instance, the historically challenging synthesis of this compound has been a subject of theoretical interest. sciencemadness.org Computational modeling can help to identify the transition states and intermediates involved in the oxidation of bromate to this compound, providing insights into the high energy barrier that hinders this reaction. sciencemadness.org

Furthermore, computational studies can predict the outcomes of reactions involving this compound. By simulating the interaction of this compound with various reducing agents, it is possible to predict reaction products and determine the most likely reaction pathways. This is particularly valuable for understanding the role of this compound in complex chemical systems, such as in advanced oxidation processes for water treatment or in the context of energetic materials. royalsocietypublishing.org The application of machine learning and transfer learning in computational chemistry is also emerging as a method to predict complex chemical reactions and retrosynthetic pathways. nih.gov

Analytical Methodologies for Perbromate Quantification and Speciation

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the separation of perbromate from other ions that may interfere with its detection. These techniques exploit the differential partitioning of ions between a mobile phase and a stationary phase to achieve separation.

Ion Chromatography (IC) for Aqueous this compound Detection

Ion chromatography (IC) is a powerful and widely used technique for the determination of ionic species in aqueous solutions. herts.ac.ukunil.chcientisol.com It involves the separation of ions on an ion-exchange resin followed by detection, typically by conductivity. herts.ac.ukeag.com For this compound analysis, IC with suppressed conductivity detection has proven effective. researchgate.net

In a typical IC setup for anion analysis, the sample is injected into a stream of an eluent (the mobile phase), which then passes through a separator column containing a stationary phase with positively charged functional groups. herts.ac.ukeag.com Anions in the sample, including this compound, are separated based on their affinity for the stationary phase. eag.com A suppressor device is often used after the separator column to reduce the background conductivity of the eluent, thereby enhancing the sensitivity of detection for the analyte ions. cientisol.com

Studies have demonstrated the successful separation and quantification of this compound from other common anions like bromide, bromate (B103136), chloride, and perchlorate (B79767) using IC. researchgate.net The choice of eluent and its concentration is critical for optimizing the separation. For instance, a phenate buffer has been shown to provide good resolution for this compound. researchgate.net The method's performance can be characterized by its linear range, limit of detection (LOD), and relative standard deviation (RSD), which are essential parameters for validation. researchgate.net

Parameter Value Conditions
Eluent 20.0 mM Phenate buffer, pH 11.0Flow rate: 1.18 ml/min
Column AS-14 mm anion-exchange-
Detection Suppressed conductimetricDionex DX-100 with ASRS-I suppressor
Linear Range 1.5–200 ppm-
LOD 0.46 ppm-
RSD 1.8% (at 100 ppm)-

Table 1: Performance Characteristics of an Ion Chromatography Method for this compound Determination. researchgate.net

Thin-Layer Densitometric Micromethods for this compound Determination

Thin-layer chromatography (TLC) offers a simpler and more cost-effective alternative for the separation and semi-quantitative or quantitative determination of this compound. dss.go.th This technique involves spotting the sample onto a thin layer of adsorbent material, such as microcrystalline cellulose, coated on a plate. dss.go.thresearchgate.net The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation.

For the determination of this compound, a densitometric method can be employed after separation. researchgate.net This involves visualizing the separated spots, for instance, by spraying with a reagent like a starch-iodide solution in hydrochloric acid, which reacts with this compound to produce a colored spot. dss.go.thresearchgate.net The intensity of the spot, which is proportional to the concentration of this compound, is then measured using a densitometer. This micromethod has been successfully used to determine this compound in various samples. dss.go.thresearchgate.net

Mass Spectrometry-Based Detection Methods

Mass spectrometry (MS) provides highly sensitive and selective detection of ions based on their mass-to-charge ratio. When coupled with a separation technique like liquid chromatography (LC), it becomes a powerful tool for the quantification of trace levels of this compound.

LC-MS/MS for Sensitive and Robust this compound Quantitation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and robust method for the quantitation of this compound and other oxyhalides. nih.govnih.govresearchgate.net This technique involves the separation of analytes by LC followed by detection using a tandem mass spectrometer. The use of tandem mass spectrometry (MS/MS) enhances selectivity and reduces background noise by monitoring specific fragmentation patterns of the parent ion.

LC-MS/MS methods have been developed for the simultaneous analysis of this compound, bromate, and other related ions in various matrices, including concentrated sodium hypochlorite (B82951) solutions and drinking water. researchgate.netnih.govnih.gov These methods can achieve very low detection limits, often in the sub-microgram per liter (µg/L) range. nih.govacs.org The specificity of LC-MS/MS is particularly advantageous when analyzing complex samples where matrix interferences can be a significant issue for other detection methods. acs.org

Analyte Practical Quantitation Limit (PQL) Analysis Time
Perchlorate (ClO₄⁻)0.05 µg/L10 min
Bromate (BrO₃⁻)0.2 µg/L10 min
Chlorate (ClO₃⁻)0.7 µg/L10 min

Table 2: Performance of a Rapid LC-MS/MS Method for Oxyhalide Analysis. nih.govresearchgate.net

Role of Electrospray Ionization (ESI) in this compound Formation during Analysis

An interesting and important consideration in the analysis of this compound by LC-MS is the potential for its in-situ formation within the electrospray ionization (ESI) source. nih.govsciencemadness.org ESI is a soft ionization technique that transfers ions from solution into the gas phase for mass spectrometric analysis. acs.org Research has shown that under certain ESI conditions, particularly in the presence of high concentrations of bromate, this compound can be formed as an analytical artifact. nih.govsciencemadness.org

This in-source formation of this compound from bromate has been confirmed through controlled experiments where bromate standards were analyzed, and a corresponding this compound signal was detected. sciencemadness.org The extent of this conversion can be dependent on the concentration of bromate and the specific parameters of the ESI source. sciencemadness.org To accurately quantify the native this compound in a sample, it is crucial to differentiate it from the artifactual this compound. This can be achieved through methods such as selective reduction of bromate prior to analysis, which would eliminate the precursor for in-source formation. nih.govsciencemadness.org

Electrochemical and Potentiometric Detection Methods

Electrochemical methods offer an alternative approach for the detection and quantification of this compound. These techniques are based on the measurement of an electrical signal (e.g., potential or current) that is related to the concentration of the analyte.

Potentiometric methods, in particular, have been developed for this compound determination. This involves the use of an ion-selective electrode (ISE) that exhibits a specific response to the this compound ion. A this compound-selective membrane electrode has been described, which shows a near-Nernstian response to this compound activity over a certain concentration range. tandfonline.com The potential of this electrode is measured against a reference electrode, and the difference in potential is related to the concentration of this compound in the sample.

Development and Application of this compound-Selective Electrodes

The development of ion-selective electrodes (ISEs) provides a direct and efficient means for determining this compound activity in solutions. tandfonline.commdpi.com These sensors operate on potentiometric principles, where the potential difference between a working electrode and a reference electrode is proportional to the concentration of the target ion. lcms.cz

A notable example is the construction of a liquid membrane this compound-selective electrode. tandfonline.com This electrode utilizes a liquid membrane composed of a crystal violet-perbromate ion pair dissolved in an organic solvent like chlorobenzene. tandfonline.com The electrode exhibits a rapid and near-Nernstian response to this compound activities within a concentration range of 10⁻⁵ to 10⁻² M. tandfonline.com A key advantage of this electrode is its stable response across a wide pH range of 2 to 10. tandfonline.com However, it is susceptible to interference from other ions, particularly periodate (B1199274) and perchlorate. tandfonline.com

The application of such electrodes extends to kinetic studies of reactions involving this compound. For instance, a this compound-selective electrode has been successfully employed to monitor the progress of the iron(II)-perbromate reaction. tandfonline.com This application allows for the determination of reaction kinetics and can be adapted for the microdetermination of substances like iron(II). tandfonline.comsci-hub.se

Modern advancements in electrode technology, such as the move towards solid-contact ISEs and screen-printed electrodes, offer pathways for miniaturization and enhanced durability, which could be beneficial for future this compound sensor development. lcms.cznih.gov

Table 1: Characteristics of a Crystal Violet-Based this compound-Selective Electrode

ParameterValueReference
Membrane Composition Crystal violet-perbromate in chlorobenzene tandfonline.com
Linear Range 10⁻⁵ to 10⁻² M tandfonline.com
pH Range 2–10 tandfonline.com
Major Interferences Periodate, Perchlorate tandfonline.com

Kinetic Potentiometric Methods for this compound Determination

Kinetic potentiometric methods leverage the change in potential over time, as a reaction involving this compound proceeds, to determine its concentration. These methods are often based on catalyzed or induced reactions where the rate of reaction is proportional to the concentration of the analyte.

One such method involves the iron(II)-induced this compound-iodide reaction, which can be monitored using an iodide ion-selective electrode. researchgate.netacs.org The rate of this reaction can be used for the determination of both this compound and iron(II). The addition of an activator, such as 1,10-phenanthroline, can enhance the reaction rate, thereby improving the sensitivity of the method. researchgate.net

Similarly, the iron(II)-induced reaction between this compound and various organic acids has been studied using a this compound-selective electrode to monitor the reaction course. researchgate.netuoa.gr For example, the reaction with tartaric acid was studied to determine reaction rate and equilibrium constants, leading to a potentiometric method for quantifying tartaric acid. uoa.gr Other studies have utilized the same principle for the determination of lactic acid and citric acid. researchgate.net These methods are advantageous due to their relative speed and accuracy for specific concentration ranges. researchgate.net

Table 2: Examples of Kinetic Potentiometric Methods for this compound-Related Analysis

Reaction SystemMonitored SpeciesDetermined AnalyteReference
Iron(II)-induced this compound-iodide IodideThis compound, Iron(II) researchgate.netacs.org
Iron(II)-induced this compound-tartaric acid This compoundTartaric Acid uoa.gr
Iron(II)-induced this compound-lactic acid This compoundLactic Acid researchgate.net
Iron(II)-induced this compound-citric acid This compoundCitric Acid researchgate.net

Titrimetric and Spectrophotometric Quantification

Titrimetric and spectrophotometric methods offer alternative approaches for the quantification of this compound, often relying on redox reactions.

Iodometric titration can be used for the determination of this compound. In a weakly alkaline solution (pH 7–9) and at elevated temperatures (100°C), this compound is reduced to bromate by iodide. researchgate.net This method can be used to determine this compound in the presence of bromate. researchgate.net

Spectrophotometric methods have also been developed. One approach involves the reaction of this compound with iodide in a highly acidic medium, such as 11.5 M hydrobromic acid, which facilitates a complete reaction within approximately 10 minutes. sciencemadness.org The resulting bromine or tribromide ion can be quantified spectrophotometrically. sciencemadness.org For instance, bromine has an absorption peak at 395 nm, while the tribromide ion (Br₃⁻) can be measured at 275 nm. sciencemadness.org

Indirect spectrophotometric methods often employ a bromate-bromide mixture to generate a known amount of bromine in situ. impactfactor.orgscienceasia.org While these methods are typically developed for determining organic compounds by reacting them with excess bromine and then measuring the unreacted bromine, the principle can be adapted. impactfactor.orgresearchgate.net The decrease in bromine concentration, which corresponds to the amount that has reacted, can be measured by its bleaching effect on a dye like methyl orange or methylene (B1212753) blue. impactfactor.orgscienceasia.org The absorbance is then measured at the dye's characteristic wavelength (e.g., 520 nm for methyl orange). impactfactor.org

Table 3: Summary of Titrimetric and Spectrophotometric Methods

Method TypePrincipleReagentsMeasured SpeciesReference
Titrimetry Iodometric reduction of this compound to bromate.IodideIodine researchgate.net
Spectrophotometry Reduction of this compound in strong acid.Hydrobromic acidBromine (395 nm), Tribromide (275 nm) sciencemadness.org
Indirect Spectrophotometry Bleaching of a dye by excess bromine after reaction.Bromate-bromide, Methyl OrangeMethyl Orange (520 nm) impactfactor.orgscienceasia.org

Environmental Occurrence and Transformation of Perbromate

Perbromate as a Disinfection Byproduct (DBP) in Water Treatment

Disinfection is a critical step in water treatment to eliminate pathogenic microorganisms. However, the disinfectants used can react with naturally occurring substances in the water, such as bromide ions (Br⁻), to form various disinfection byproducts (DBPs). This compound is one such potential DBP.

Formation during Bromide Electrolysis on BDD Anodes in Aqueous Systems

Electrochemical processes, particularly those employing boron-doped diamond (BDD) anodes, are being researched for water disinfection. Studies have investigated the formation of bromate (B103136) and this compound during the electrolysis of aqueous systems containing bromide using BDD anodes. researchgate.netresearchgate.net Research indicates that this compound can be formed as a byproduct during bromide electrolysis on BDD anodes. researchgate.net While bromate formation potential was clearly observed, this compound formation appears not to be a significant risk in drinking water hygienization under typical conditions. researchgate.net In experiments, the this compound yield was found to be around 1%, and slightly lower when bromate was used as the starting material instead of bromide. researchgate.net Higher bromate levels were observed at higher current density during bromide electrolysis on BDD anodes. researchgate.net The reaction from bromate to this compound was found to be limited. researchgate.net

Potential Generation During Ozonation or Hypochlorite (B82951) Disinfection Processes

Bromate is a known DBP formed during ozonation when bromide ions are present in the source water. wikipedia.orgwwdmag.comwho.intcanada.cacore.ac.uk The formation of bromate during ozonation is a complex multi-step process involving bromide ions, molecular ozone, and hydroxyl radicals. canada.ca While bromate formation is well-documented, the potential for this compound generation during ozonation or hypochlorite disinfection is less commonly discussed in the provided search results compared to bromate.

Bromate may also form in concentrated hypochlorite solutions used for drinking water disinfection. wwdmag.comwho.intcanada.ca This is attributed to the presence of bromide in the raw materials used to manufacture sodium hypochlorite and the high pH of the concentrated solution. who.int The addition of hypochlorite containing bromate to water introduces bromate into the finished water. wwdmag.com

Although the searches primarily focus on bromate formation in these processes, some sources mention this compound in the context of electrochemical studies alongside bromate. However, direct evidence from the search results detailing significant this compound generation specifically during standard ozonation or hypochlorite disinfection processes (as opposed to electrochemical methods) is limited. One study notes the extreme difficulty of forming this compound and assumes bromate reduction is favored over oxidation to this compound under certain photocatalytic reduction conditions. researchgate.net

Environmental Fate and Persistence of this compound in Aquatic Systems

The environmental fate of a chemical refers to how it degrades, moves, and accumulates in ecosystems. epa.govawsjournal.orgfrontiersin.org Persistence refers to the length of time a contaminant remains in the environment. epa.gov

Research on Methods for Environmental Monitoring of this compound

Environmental monitoring involves identifying the objectives of monitoring, what is being monitored, how it will be monitored, and the timescale. undp.org Accurate and sensitive analytical methods are crucial for the trace determination of contaminants in complex environmental matrices. researchgate.net

Research on methods for environmental monitoring of this compound is ongoing, often in conjunction with monitoring other oxyhalides like bromate. Analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) have been used for the analysis of bromate and this compound ions in reaction solutions. researchgate.net This method has demonstrated good resolution for separating this compound from potentially interfering anions like bromide, bromate, iodides, and perchlorates. researchgate.net The development of robust and sensitive analytical methods is necessary for the identification and quantitation of this compound in various matrices, including potentially environmental samples. researchgate.net

While general environmental monitoring methods for various pollutants in water, air, and soil are discussed in some results, specific established standard methods solely focused on the routine environmental monitoring of this compound at relevant environmental concentrations are not explicitly detailed. undp.orgresearchgate.netyoutube.comamericanpharmaceuticalreview.com The focus in water quality monitoring related to bromine oxyanions has historically been more on bromate due to its more prevalent formation as a DBP. thermofisher.comhealth.state.mn.us

Q & A

Q. What are the key challenges in synthesizing perbromate salts, and how can experimental design address them?

this compound synthesis often involves oxidizing bromate precursors under controlled conditions. For example, potassium this compound (KBrO₄) is synthesized via reaction of perbromic acid (HBrO₄) with potassium hydroxide . Key challenges include avoiding side reactions (e.g., decomposition to bromate) and ensuring purity. Methodologically:

  • Use inert atmospheres to minimize redox interference.
  • Monitor reaction progress via iodometric titration or UV-Vis spectroscopy to track bromate/perbromate ratios.
  • Employ X-ray diffraction (XRD) to confirm crystal structure post-synthesis .
Example Synthesis Protocol for KBrO₄
Reactants : HBrO₄ (0.1 M), KOH (0.1 M)
Conditions : 25°C, N₂ atmosphere
Yield : ~70% (after recrystallization)
Purity Verification : XRD, Raman spectroscopy

Q. Which spectroscopic techniques are most effective for characterizing this compound ions in solution?

this compound (BrO₄⁻) exhibits distinct spectral signatures:

  • Raman Spectroscopy : Strong peak at ~880 cm⁻¹ (symmetric Br-O stretch) .
  • UV-Vis Spectroscopy : Absorption maxima at 250–300 nm, useful for quantifying concentration in aqueous solutions .
  • NMR : Limited utility due to quadrupolar broadening of ⁸¹Br nuclei, but isotopic substitution (e.g., ⁷⁹Br) can enhance resolution .

Researchers should cross-validate results with multiple techniques to account for matrix effects (e.g., counterion interactions).

Advanced Research Questions

Q. How can kinetic studies resolve contradictions in this compound decomposition mechanisms?

Conflicting reports on decomposition pathways (e.g., thermal vs. catalytic) require rigorous kinetic analysis. For example, t-butyl this compound decomposes via radical intermediates at 115°C, with rate constants (k₂) dependent on solvent polarity . Methodological recommendations:

  • Conduct time-resolved mass spectrometry to identify transient species.
  • Compare Arrhenius plots under varied conditions (pH, temperature) to isolate dominant mechanisms.
  • Use computational tools (DFT) to model transition states and validate experimental activation energies .

Q. What crystallographic strategies address ambiguities in this compound salt space groups?

Discrepancies in reported space groups (e.g., CsBrO₄ initially assigned to I4/a vs. revised I4/mmm) highlight the need for precise diffraction analysis . Advanced approaches:

  • Collect high-resolution single-crystal XRD data (≤ 0.8 Å resolution).
  • Apply extinction condition checks (e.g., h + k + l = 2n for hkl reflections) to distinguish between I4/a and I4/mmm.
  • Refine anisotropic displacement parameters to confirm oxygen positional stability .
Crystallographic Data for CsBrO₄
Space Group : I4/mmm
Unit Cell : a = 5.77 Å, c = 2.58 Å
Z : 4
R-factor : < 0.05 (post-refinement)

Q. How do this compound’s redox properties influence its role in organic synthesis, and how can competing pathways be controlled?

As a strong oxidizer (E° = +1.85 V for BrO₄⁻/Br⁻), this compound facilitates C–H activation but risks over-oxidation. Methodological solutions:

  • Use stoichiometric control (e.g., sub-molar equivalents of KBrO₄).
  • Introduce radical scavengers (e.g., TEMPO) to suppress chain reactions.
  • Monitor reaction progress via in situ FTIR to detect intermediate oxidation states .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on this compound stability in aqueous vs. nonpolar solvents?

Discrepancies arise from solvent polarity effects on BrO₄⁻ solvation. For example:

  • Aqueous solutions : this compound is stable at pH > 7 but decomposes in acidic media via protonation to HBrO₄ .
  • Nonpolar solvents : Limited solubility accelerates decomposition due to lattice destabilization. Mitigation strategies:
  • Conduct stability assays using dynamic light scattering (DLS) to detect particulate formation.
  • Compare thermogravimetric analysis (TGA) data across solvents to identify degradation thresholds .

Methodological Best Practices

  • Statistical rigor : Report standard deviations for kinetic data (e.g., k values) and use ANOVA to assess significance (α = 0.05) .
  • Literature alignment : Cross-reference synthesis protocols with crystallographic databases (e.g., CCDC) to validate structural claims .
  • Safety protocols : Store this compound salts separately from reducing agents (e.g., sulfides) to prevent explosive reactions .

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